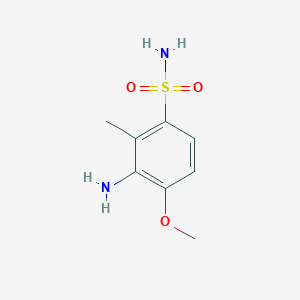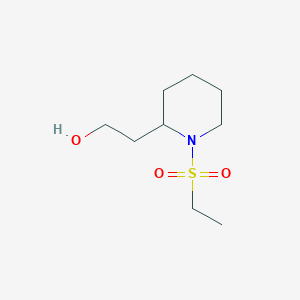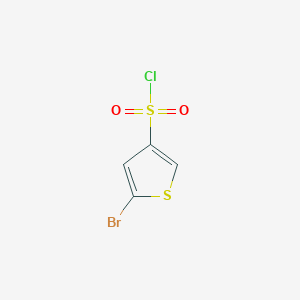
5-cyclobutyl-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclobutyl-1H-1,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound features a cyclobutyl group attached to the tetrazole ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition of sodium azide with a suitable nitrile precursor. One common method includes the reaction of cyclobutyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is often carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Catalysts like zinc chloride or heterogeneous catalysts may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 5-cyclobutyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-cyclobutyl-1H-1,2,3,4-tetrazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as bioisosteres of carboxylic acids. They are investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Industry: In the industrial sector, tetrazole compounds are used in the development of explosives, propellants, and corrosion inhibitors due to their high nitrogen content and stability .
Mechanism of Action
The mechanism of action of 5-cyclobutyl-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. The tetrazole ring can act as a ligand, coordinating with metal ions and forming stable complexes. These interactions can influence biological pathways and receptor-ligand interactions .
Comparison with Similar Compounds
- 5-phenyl-1H-1,2,3,4-tetrazole
- 5-methyl-1H-1,2,3,4-tetrazole
- 5-ethyl-1H-1,2,3,4-tetrazole
Comparison: 5-cyclobutyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other substituted tetrazoles.
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-cyclobutyl-2H-tetrazole |
InChI |
InChI=1S/C5H8N4/c1-2-4(3-1)5-6-8-9-7-5/h4H,1-3H2,(H,6,7,8,9) |
InChI Key |
PKPQGZLJKQWHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

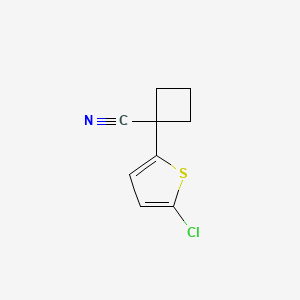


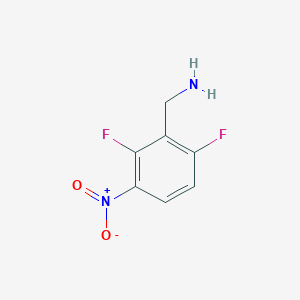
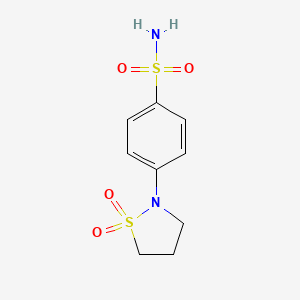
![3-[(Oxolan-2-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13527549.png)

